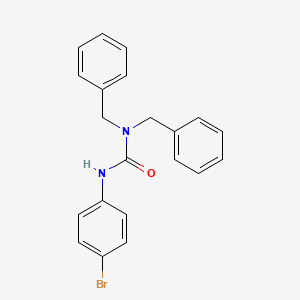
1,1-Dibenzyl-3-(2-chlorophenyl)urea
Vue d'ensemble
Description
1,1-Dibenzyl-3-(2-chlorophenyl)urea, also known as DCPU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCPU belongs to the class of phenylurea derivatives, which are known to exhibit various biological activities such as antitumor, antiviral, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 1,1-Dibenzyl-3-(2-chlorophenyl)urea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division, and the inhibition of its polymerization can lead to cell cycle arrest and apoptosis. 1,1-Dibenzyl-3-(2-chlorophenyl)urea has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
1,1-Dibenzyl-3-(2-chlorophenyl)urea has been shown to exhibit several biochemical and physiological effects. It has been reported to inhibit angiogenesis, which is the process of new blood vessel formation that is crucial for tumor growth and metastasis. 1,1-Dibenzyl-3-(2-chlorophenyl)urea has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This can lead to the inhibition of tumor invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
1,1-Dibenzyl-3-(2-chlorophenyl)urea has several advantages as a potential therapeutic agent. It is easy to synthesize, and its antitumor activity has been extensively studied. However, there are also some limitations associated with its use in lab experiments. 1,1-Dibenzyl-3-(2-chlorophenyl)urea is not very soluble in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on 1,1-Dibenzyl-3-(2-chlorophenyl)urea. One area of interest is the development of analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential of 1,1-Dibenzyl-3-(2-chlorophenyl)urea as a combination therapy with other anticancer agents. Additionally, the use of 1,1-Dibenzyl-3-(2-chlorophenyl)urea in other disease models such as viral infections and inflammatory diseases could also be explored.
Conclusion:
In conclusion, 1,1-Dibenzyl-3-(2-chlorophenyl)urea is a promising compound with potential therapeutic applications. Its antitumor activity has been extensively studied, and it exhibits several biochemical and physiological effects that make it a promising candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of 1,1-Dibenzyl-3-(2-chlorophenyl)urea and to develop analogs with improved properties.
Applications De Recherche Scientifique
1,1-Dibenzyl-3-(2-chlorophenyl)urea has been extensively studied for its potential therapeutic applications. Several studies have reported the antitumor activity of 1,1-Dibenzyl-3-(2-chlorophenyl)urea against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1,1-Dibenzyl-3-(2-chlorophenyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
1,1-dibenzyl-3-(2-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O/c22-19-13-7-8-14-20(19)23-21(25)24(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRJYXNRJUCICR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395081 | |
| Record name | 1,1-dibenzyl-3-(2-chlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86764-41-2 | |
| Record name | 1,1-dibenzyl-3-(2-chlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86764-41-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



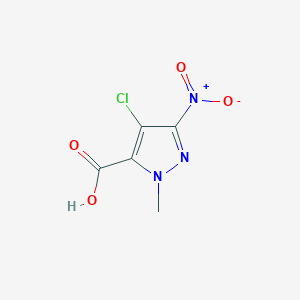


![5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3338129.png)
![3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3338135.png)

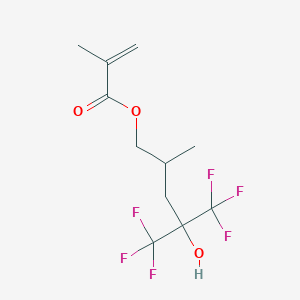
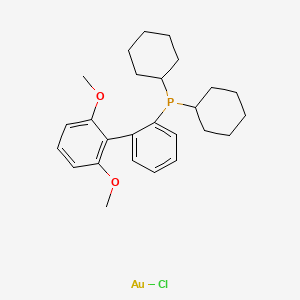

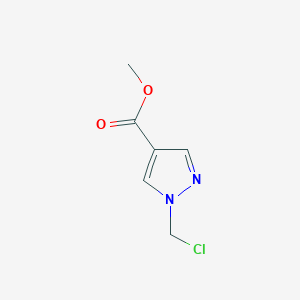
![2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B3338173.png)
